molecular formula C19H17ClN4O3S2 B2585274 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392291-30-4

2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2585274
CAS No.: 392291-30-4
M. Wt: 448.94
InChI Key: XWXUEYQICLUBPK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O3S2 and its molecular weight is 448.94. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a thiadiazole ring and a chlorophenoxy group, suggests diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C17H18ClN3O3SC_{17}H_{18}ClN_{3}O_{3}S. The presence of the 4-chlorophenoxy moiety and the thiadiazole ring contributes to its biological activity. The compound's synthesis involves multiple steps, including the formation of the thiadiazole ring and the introduction of various functional groups that enhance its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Thiadiazole derivatives have been reported to possess significant antimicrobial activity against various bacterial strains. This is attributed to their ability to disrupt microbial cell wall synthesis and function.
  • Anticancer Activity : Several studies have shown that compounds containing the thiadiazole ring can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.
  • Anti-inflammatory Effects : The chlorophenoxy group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus disrupting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may also bind to various receptors in the body, altering their signaling pathways and leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Table 1: Summary of Biological Activities

Compound NameActivity TypeMechanismReference
Thiadiazole AAntimicrobialCell wall disruption
Thiadiazole BAnticancerApoptosis induction
Thiadiazole CAnti-inflammatoryCytokine inhibition

Synthesis and Structural Analysis

The synthesis of this compound typically involves:

  • Formation of Thiadiazole : Reacting thiosemicarbazide with appropriate carboxylic acids.
  • Introduction of Functional Groups : Using nucleophilic substitution reactions to attach chlorophenoxy and other groups.
  • Final Amide Formation : Reacting intermediates with acetic anhydride or similar reagents.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S2/c1-12-2-6-14(7-3-12)21-17(26)11-28-19-24-23-18(29-19)22-16(25)10-27-15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXUEYQICLUBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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